N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine, also known as LY354740, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as metabotropic glutamate receptor agonists and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine acts as an agonist of the metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3). These receptors are located in the central nervous system and are involved in the regulation of glutamate release, which is a major neurotransmitter in the brain. Activation of mGluR2/3 leads to a reduction in glutamate release, which in turn leads to a decrease in excitatory neurotransmission. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in animal models of schizophrenia, and reducing drug-seeking behavior in animal models of addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine is that it is highly selective for mGluR2/3, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine. One area of interest is the potential use of this compound in combination with other drugs for the treatment of anxiety, depression, and other psychiatric disorders. Another area of interest is the potential use of this compound in the treatment of pain, particularly chronic pain. Additionally, there is interest in further exploring the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, there is interest in developing new analogs of this compound with improved pharmacological properties.
In conclusion, this compound is a compound with potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders, as well as in the treatment of addiction, pain, and neurodegenerative diseases. Its mechanism of action involves activation of the mGluR2/3 receptor, which leads to a reduction in glutamate release and a decrease in excitatory neurotransmission. While there are limitations to its use in certain experiments, there are several future directions for research on this compound that warrant further investigation.
Métodos De Síntesis
The synthesis of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine involves several steps, starting with the reaction of 4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one with 3-bromopropionic acid. This reaction leads to the formation of the intermediate compound, which is then converted to the final product by reacting with glycine in the presence of a base. The final product is obtained as a white powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine has been extensively studied for its potential therapeutic applications, particularly for the treatment of anxiety, depression, and schizophrenia. It has also been shown to have potential applications in the treatment of addiction, pain, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C22H23NO6 |
---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C22H23NO6/c1-11-13(7-8-18(24)23-10-19(25)26)22(27)29-20-12(2)21-16(9-15(11)20)14-5-3-4-6-17(14)28-21/h9H,3-8,10H2,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
WDTWGWTXNBNQSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2C)CCC(=O)NCC(=O)O |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.